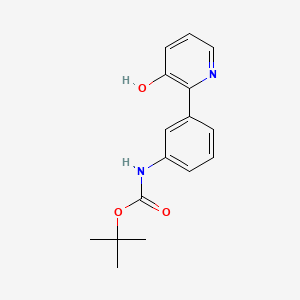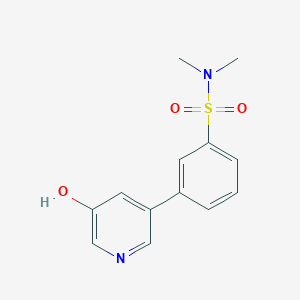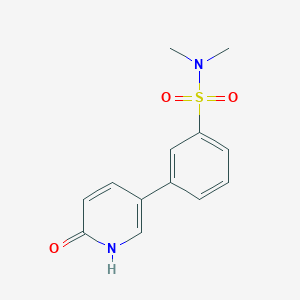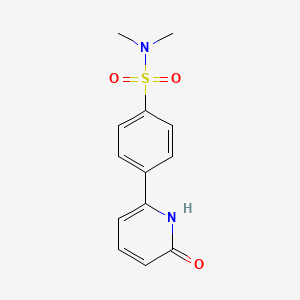
2-(3-BOC-Aminophenyl)-3-hydroxypyridine, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-BOC-Aminophenyl)-3-hydroxypyridine (3-BOC-APHP) is an organic compound that has become increasingly popular in recent years due to its versatile synthetic applications. This compound is a derivative of pyridine, a heterocyclic aromatic compound with a five-membered ring structure. It has been used in a variety of scientific research applications, including as an intermediate for the synthesis of other compounds, as an inhibitor of enzymes, and as a fluorescent probe.
Wissenschaftliche Forschungsanwendungen
2-(3-BOC-Aminophenyl)-3-hydroxypyridine, 95% has a variety of applications in scientific research. It has been used as an intermediate for the synthesis of other compounds, such as peptoids, peptidomimetics, and polymers. It has also been used as an inhibitor of enzymes, such as proteases and kinases. In addition, 2-(3-BOC-Aminophenyl)-3-hydroxypyridine, 95% has been used as a fluorescent probe for the detection of proteins, nucleic acids, and other biological molecules.
Wirkmechanismus
The mechanism of action of 2-(3-BOC-Aminophenyl)-3-hydroxypyridine, 95% is not fully understood. It is believed that the compound binds to the active site of the enzyme, which prevents the enzyme from catalyzing the desired reaction. It is also believed that the tert-butyl group of the compound helps to stabilize the binding of the compound to the enzyme.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(3-BOC-Aminophenyl)-3-hydroxypyridine, 95% are not fully understood. It is believed that the compound has an inhibitory effect on the activity of enzymes, and it has been shown to inhibit the activity of proteases, kinases, and other enzymes. In addition, the compound has been shown to have a fluorescent effect, which can be used for the detection of proteins, nucleic acids, and other biological molecules.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 2-(3-BOC-Aminophenyl)-3-hydroxypyridine, 95% in lab experiments is its high purity (95%). This allows for the compound to be used in a variety of scientific research applications, such as for the synthesis of other compounds, as an inhibitor of enzymes, and as a fluorescent probe. However, one limitation of using 2-(3-BOC-Aminophenyl)-3-hydroxypyridine, 95% is that it is not a very stable compound, and it can be degraded over time.
Zukünftige Richtungen
There are a variety of potential future directions for the use of 2-(3-BOC-Aminophenyl)-3-hydroxypyridine, 95% in scientific research. One potential direction is to use the compound as a drug delivery system. Another potential direction is to use the compound as a fluorescent probe for the detection of proteins, nucleic acids, and other biological molecules in living cells. Additionally, the compound could be used to develop new inhibitors of enzymes, such as proteases and kinases. Finally, the compound could be used to develop new synthetic methods for the synthesis of other compounds, such as peptoids and peptidomimetics.
Synthesemethoden
2-(3-BOC-Aminophenyl)-3-hydroxypyridine, 95% can be synthesized through a two-step process. The first step involves the reaction of 3-amino-2-hydroxypyridine with tert-butyl chloroformate in the presence of triethylamine and acetonitrile as solvent. This reaction yields 2-(3-BOC-Aminophenyl)-3-hydroxypyridine, 95% in a high yield. The second step involves the removal of the tert-butyl group from the compound using aqueous sodium hydroxide. The resulting product is the desired 2-(3-BOC-Aminophenyl)-3-hydroxypyridine, 95%, with a purity of 95%.
Eigenschaften
IUPAC Name |
tert-butyl N-[3-(3-hydroxypyridin-2-yl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-16(2,3)21-15(20)18-12-7-4-6-11(10-12)14-13(19)8-5-9-17-14/h4-10,19H,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHLHMGHTYRKDRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=C(C=CC=N2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-Hydroxy-4-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95%](/img/structure/B6368958.png)
![3-Hydroxy-2-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95%](/img/structure/B6368959.png)

